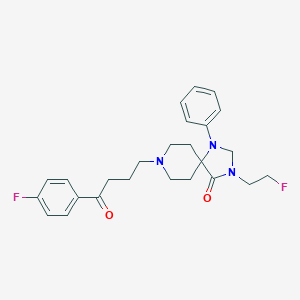

3-N-(2-Fluoroethyl)spiperone

Descripción general

Descripción

3-N-(2-Fluoroethyl)spiperone is a chemical compound known for its high affinity for dopamine D2 and serotonin 5-HT2 receptors. This compound is particularly significant in the field of positron emission tomography (PET) imaging, where it is used as a tracer to study receptor densities in the brain .

Métodos De Preparación

The synthesis of 3-N-(2-Fluoroethyl)spiperone involves the reaction of spiperone with 1,2-fluorotosylethane. The synthetic route typically follows the method adapted from Block et al. (1988). In this process, spiperone (40.0 mg, 0.1 mmol) is reacted with 1,2-fluorotosylethane (22.0 mg, 0.1 mmol) under specific conditions to yield the desired product . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable pathway for its preparation.

Análisis De Reacciones Químicas

3-N-(2-Fluoroethyl)spiperone undergoes various chemical reactions, including substitution and binding reactions. It is known to interact with dopamine D2 and serotonin 5-HT2 receptors, showing high affinity and specificity . Common reagents used in these reactions include fluorinating agents and tosylates. The major products formed from these reactions are typically the fluorinated analogs of spiperone, which retain the pharmacological properties of the parent compound .

Aplicaciones Científicas De Investigación

3-N-(2-Fluoroethyl)spiperone has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds. In biology and medicine, it serves as a PET imaging tracer to study the distribution and density of dopamine D2 and serotonin 5-HT2 receptors in the brain . This compound is particularly useful in research related to neuropsychiatric disorders such as Parkinson’s disease, schizophrenia, and depression . Additionally, it has been used as a reporter probe for imaging transgene expression in rodents .

Mecanismo De Acción

The mechanism of action of 3-N-(2-Fluoroethyl)spiperone involves its binding to dopamine D2 and serotonin 5-HT2 receptors. By acting as an antagonist at these receptor sites, it inhibits the action of endogenous neurotransmitters, thereby modulating neurotransmission . This compound’s high affinity for these receptors makes it an effective tool for studying receptor function and distribution in the brain . The molecular targets involved include the dopamine D2 and serotonin 5-HT2 receptors, which play crucial roles in various neuropsychiatric conditions .

Comparación Con Compuestos Similares

3-N-(2-Fluoroethyl)spiperone is similar to other spiperone analogs, such as spiperone itself and other fluorinated derivatives. its unique feature is the presence of the fluoroethyl group, which enhances its binding affinity and specificity for dopamine D2 and serotonin 5-HT2 receptors . This makes it particularly valuable for PET imaging studies. Similar compounds include spiperone, 3-N-(2-[18F]fluoroethyl)spiperone, and other fluorinated spiperone derivatives .

Actividad Biológica

3-N-(2-Fluoroethyl)spiperone, commonly referred to as FESP, is a derivative of spiperone, a well-known pharmacological agent. This compound has garnered interest due to its significant biological activity, particularly in the context of neuropharmacology. This article delves into the biological activity of FESP, highlighting its receptor interactions, pharmacokinetics, and implications for research and clinical applications.

Chemical Structure and Properties

FESP is characterized by the addition of a fluoroethyl group to the spiperone structure. Its molecular formula is , with a molecular weight of approximately 395.47 g/mol. The introduction of the fluoroethyl group enhances its binding affinity to specific neurotransmitter receptors, making it a valuable tool in neuropharmacological studies.

Receptor Binding Affinity

FESP exhibits a high affinity for several key neurotransmitter receptors:

- Dopamine D2 Receptors : FESP shows significant binding affinity for D2 receptors, which are crucial in the modulation of dopaminergic signaling. This property is essential for understanding its potential therapeutic effects in disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : The compound also interacts with serotonin receptors, specifically 5-HT2A and 5-HT1A. These interactions are important for its role in mood regulation and anxiety disorders.

The binding profiles of FESP have been compared to those of spiperone, revealing that both compounds share similar affinities across various receptor sites. However, FESP's unique structure may confer advantages in terms of selectivity and potency .

Pharmacokinetics

Research indicates that FESP possesses favorable pharmacokinetic properties:

- In Vivo Stability : Studies have shown that FESP maintains over 90% stability in vivo within the striatum after administration . This stability is crucial for ensuring effective receptor binding and minimizing degradation during therapeutic use.

- Tissue Distribution : Positron emission tomography (PET) studies conducted in animal models demonstrate that FESP exhibits regio-selective uptake in the striatum, suggesting targeted delivery to areas implicated in dopaminergic function .

Case Studies and Research Findings

Several studies have explored the biological activity of FESP:

- Binding Studies : A comparative analysis of binding affinities revealed that FESP has a high affinity for dopamine D2 and serotonin S2 receptors while showing negligible binding to alpha-1 adrenergic receptors. This suggests that FESP's pharmacological effects may be primarily mediated through dopaminergic and serotonergic pathways .

- Neuroimaging Applications : The use of FESP as a PET ligand has been investigated due to its ability to visualize dopamine receptor availability in vivo. This application holds promise for advancing our understanding of neuropsychiatric disorders by providing insights into receptor dynamics .

- Therapeutic Potential : Given its receptor profile, FESP is being studied for potential therapeutic applications in treating conditions such as schizophrenia, depression, and other mood disorders. Its ability to selectively target specific receptors may lead to improved efficacy with fewer side effects compared to traditional antipsychotics .

Comparative Analysis with Spiperone

| Property | This compound (FESP) | Spiperone |

|---|---|---|

| Molecular Weight | 395.47 g/mol | 395.47 g/mol |

| D2 Receptor Affinity | High | High |

| 5-HT1A Receptor Affinity | Moderate | Moderate |

| 5-HT2A Receptor Affinity | High | High |

| Stability in Vivo | >90% after 210 min | N/A |

| Clinical Applications | Potential for neuropsychiatric disorders | Established antipsychotic |

Propiedades

IUPAC Name |

3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNARAEXGMVEFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147523 | |

| Record name | 3-N-(2-Fluoroethyl)spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106114-42-5 | |

| Record name | 3-N-(2-Fluoroethyl)spiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-N-(2-Fluoroethyl)spiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FESP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBL40PW9PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.